molecular formula C14H19N5 B2733975 (2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile CAS No. 889974-71-4

(2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile

Cat. No.: B2733975
CAS No.: 889974-71-4
M. Wt: 257.341
InChI Key: AMBHGIWMAVNVCP-VAWYXSNFSA-N
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Description

(2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a piperidine ring, a triazolo ring, and an azepine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-ylacetonitrile with piperidine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile apart from similar compounds is its unique combination of a piperidine ring with a triazolo and azepine ring. This structure provides a distinct pharmacological profile and potential for diverse applications in medicinal chemistry .

Properties

IUPAC Name

(2E)-2-piperidin-2-ylidene-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c15-10-11(12-6-3-4-8-16-12)14-18-17-13-7-2-1-5-9-19(13)14/h16H,1-9H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBHGIWMAVNVCP-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C(=C3CCCCN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NN=C(N2CC1)/C(=C/3\CCCCN3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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